molecular formula C19H11BrO5 B2696380 6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-18-4

6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2696380
CAS No.: 855774-18-4
M. Wt: 399.196
InChI Key: GBIABOSHFBIEDZ-UHFFFAOYSA-N
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Description

6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the reaction of 6-bromo-2-oxochromen-3-yl derivatives with methoxy-substituted chromen-2-one under specific reaction conditions. One common method involves the use of a base-catalyzed condensation reaction, where the reactants are heated in the presence of a suitable base such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives .

Mechanism of Action

The mechanism of action of 6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both bromine and methoxy groups enhances its biological activity and makes it a versatile compound for various research applications .

Properties

IUPAC Name

4-(6-bromo-2-oxochromen-3-yl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrO5/c1-23-12-3-4-13-14(9-18(21)24-17(13)8-12)15-7-10-6-11(20)2-5-16(10)25-19(15)22/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIABOSHFBIEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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